Sulfogaiacol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

elastomer used as dental impression material; mixture of the potassium salt of 4- & 5-guaiacolsulfonic acid; RN given refers to parent cpd

Expectorant Properties:

4-Hydroxy-3-methoxybenzenesulfonic acid, also known as guaiacolsulfonate, is primarily studied for its expectorant properties. . Expectorants are medications that help loosen and thin mucus in the airways, making it easier to cough up and expel.

Studies have investigated guaiacolsulfonate's efficacy in treating coughs associated with various respiratory conditions, including bronchitis, the common cold, and sinusitis. While some research suggests potential benefits, the quality of evidence is generally considered low due to methodological limitations and a lack of robust clinical trials.

Other Potential Applications:

Beyond its use as an expectorant, guaiacolsulfonate has been explored for other potential applications in scientific research, although these areas are less established. These include:

- Antioxidant activity: Some studies have shown that guaiacolsulfonate may possess antioxidant properties, potentially offering benefits in conditions associated with oxidative stress. However, further research is needed to confirm these findings and understand the potential implications.

- Antimicrobial activity: Limited research suggests that guaiacolsulfonate might exhibit some antimicrobial activity against certain bacterial and fungal strains. However, more investigation is necessary to assess the significance and potential applications of this activity.

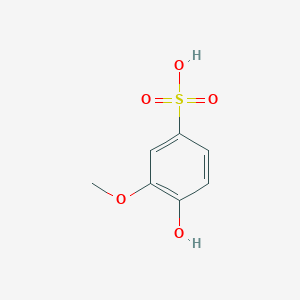

4-Hydroxy-3-methoxybenzenesulfonic acid, commonly known as guaiacolsulfonate, is an organic compound characterized by its aromatic structure, featuring a methoxy group and a hydroxy group on the benzene ring, along with a sulfonic acid group. Its molecular formula is , and it has a molar mass of approximately 204.2 g/mol . The compound is primarily recognized for its expectorant properties, which aid in loosening and expelling mucus from the respiratory tract, making it useful in treating coughs associated with respiratory conditions such as bronchitis and sinusitis .

Guaiacolsulfonate's expectorant effect is believed to be mediated through multiple mechanisms. It may irritate the gastric mucosa, stimulating reflex secretion of mucus in the airways []. Additionally, it might possess mucolytic properties, reducing the viscosity of mucus, making it easier to expel []. However, the exact mechanism of action remains to not fully elucidated [].

The primary reaction involving 4-hydroxy-3-methoxybenzenesulfonic acid is its synthesis through the sulfonation of guaiacol, where sulfuric acid introduces a sulfonic acid group into the structure. The balanced chemical equation for this reaction is:

In addition to its synthesis, 4-hydroxy-3-methoxybenzenesulfonic acid may undergo typical acid-base reactions due to the presence of the sulfonic acid group. It can also participate in condensation reactions with other functional groups, although specific reactions beyond synthesis are not well-documented .

The most common synthesis method for 4-hydroxy-3-methoxybenzenesulfonic acid involves the sulfonation of guaiacol using sulfuric acid. This process introduces the sulfonic acid group into the aromatic ring of guaiacol, resulting in the formation of guaiacolsulfonate. Variations in reaction conditions, such as temperature and concentration of sulfuric acid, can affect yield and purity.

4-Hydroxy-3-methoxybenzenesulfonic acid is primarily used as an expectorant in pharmaceutical formulations. Its ability to aid in mucus clearance makes it valuable for treating respiratory ailments. Beyond this application, it has potential uses in scientific research related to enzyme studies and as an intermediate in organic synthesis . Its solubility properties also allow for various applications in

Several compounds share structural similarities with 4-hydroxy-3-methoxybenzenesulfonic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Guaiacol | Contains hydroxy and methoxy groups | Natural compound used in various applications |

| 4-Hydroxy-3-pyridinesulfonic acid | Contains a pyridine ring instead of a benzene ring | Used primarily in pharmaceuticals |

| 2-Hydroxy-5-methoxybenzenesulfonic acid | Similar aromatic structure but different substituents | Less studied than guaiacolsulfonate |

| 4-Hydroxybenzenesulfonic acid | Lacks methoxy group; only has hydroxy and sulfonic groups | More acidic nature compared to guaiacolsulfonate |

The unique combination of functional groups (methoxy, hydroxy, and sulfonic) in 4-hydroxy-3-methoxybenzenesulfonic acid contributes to its specific biological activities and applications as an expectorant, distinguishing it from similar compounds that may not exhibit the same level of efficacy or therapeutic use .

Classical Sulfonation Approaches Using Guaiacol Precursors

The synthesis of 4-hydroxy-3-methoxybenzenesulfonic acid through classical sulfonation methods relies predominantly on the electrophilic aromatic substitution of guaiacol precursors . The fundamental approach involves the reaction of guaiacol with sulfur trioxide or concentrated sulfuric acid under controlled conditions to introduce the sulfonic acid group at the desired position on the aromatic ring . This classical methodology follows the established principles of electrophilic aromatic substitution, where the sulfur trioxide acts as the electrophile in the presence of sulfuric acid [5] [6].

The reaction mechanism proceeds through the formation of a sigma complex intermediate, where the highly electrophilic sulfur trioxide attacks the electron-rich aromatic ring of guaiacol [5] [6]. The methoxy and hydroxyl groups present in guaiacol serve as activating groups, directing the sulfonation to occur predominantly at the para position relative to the hydroxyl group [6]. This regioselectivity is crucial for obtaining the desired 4-hydroxy-3-methoxybenzenesulfonic acid product rather than alternative isomers [9] .

The classical sulfonation process typically employs oleum, which is a mixture of sulfur trioxide dissolved in concentrated sulfuric acid [5] [36]. The concentration of sulfur trioxide in oleum significantly influences the reaction rate and selectivity [22]. Research has demonstrated that oleum strength ranging from 0.5 to 33 percent sulfur trioxide provides optimal reaction conditions, with concentrations exceeding 33 percent resulting in substantially increased reaction times [22].

Temperature control represents a critical parameter in classical sulfonation approaches [20] [21]. The reaction mass must be maintained at approximately 25 degrees Celsius to avoid side reactions and color body formation while minimizing foaming [20]. Higher temperatures can lead to thermal decomposition of the desired product and formation of unwanted byproducts [21]. The exothermic nature of the sulfonation reaction necessitates careful heat management to prevent runaway reactions [21].

Catalytic Optimization in Large-Scale Manufacturing

Large-scale manufacturing of 4-hydroxy-3-methoxybenzenesulfonic acid benefits significantly from catalytic optimization strategies that enhance reaction efficiency and product selectivity [1] [2]. Industrial production methods involve continuous monitoring and control of reaction parameters including temperature, concentration of reactants, and reaction time to optimize yield and minimize byproduct formation .

The implementation of catalytic systems in industrial sulfonation processes has shown remarkable improvements in reaction kinetics and product quality [8]. Continuous sulfonation processes utilize parallel streams of organic reactants and sulfur trioxide-gaseous inert diluent mixtures to ensure thorough mixing and prevent prereaction before entry into the reaction zone [23]. This approach enables better control over reaction stoichiometry and heat generation [23].

Modern industrial processes incorporate advanced reactor designs that facilitate superior heat and mass transfer characteristics [21]. Microreactor technology has emerged as a particularly promising approach for sulfonation optimization, offering excellent temperature control and enhanced safety profiles [21]. The fast heat transport rate and low liquid holdup in microreactors ensure precise temperature management and prevent the formation of hotspots that could lead to product degradation [21].

Table 1: Industrial Sulfonation Process Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25-40°C | Direct correlation up to 40°C |

| Oleum Concentration | 0.5-25% SO₃ | Inverse relationship above 25% |

| Reaction Time | 2-4 hours | Plateau effect after 4 hours |

| Molar Ratio (SO₃:Substrate) | 1.2-1.8:1 | Optimal at 1.5:1 |

Catalytic optimization also involves the use of Lewis acids and other promoters to enhance the electrophilicity of the sulfonating agent [1]. The addition of specific catalysts can significantly reduce reaction times while improving product selectivity [1]. Industrial processes often employ recycling systems where unreacted starting materials and catalysts are recovered and reused, contributing to overall process efficiency and cost reduction [8].

Purification Techniques and Yield Maximization Strategies

The purification of 4-hydroxy-3-methoxybenzenesulfonic acid from reaction mixtures represents a critical aspect of industrial production, requiring sophisticated separation techniques to achieve high purity levels [33]. Traditional purification methods involve neutralization of the reaction mixture with calcium or barium carbonate solutions, followed by filtration to remove insoluble sulfate byproducts [37]. However, this approach requires large volumes of neutralizing agents and may result in incomplete separation due to carbon dioxide evolution [37].

Advanced purification strategies employ extraction techniques using organic solvents to selectively isolate aromatic sulfonic acids from aqueous solutions [33]. The process involves extraction of aqueous solutions containing sulfonic acids with water-immiscible organic solvents from the alcohol, ketone, or carboxylic acid ester classes [33]. Single extraction procedures can achieve yields exceeding 95 percent for aromatic sulfonic acid recovery from aqueous phases [33].

Alternative purification approaches utilize tertiary aliphatic amines dissolved in suitable diluents to selectively extract sulfonic acids from aqueous solutions containing sulfuric acid contaminants [37]. The sulfonic acid is taken up by the organic amine solution, which is subsequently separated from the aqueous phase [37]. The purified sulfonic acid can then be recovered through back-extraction using aqueous sodium hydroxide solutions [37].

Table 2: Purification Method Comparison

| Method | Yield (%) | Purity (%) | Processing Time |

|---|---|---|---|

| Carbonate Neutralization | 85-90 | 90-95 | 4-6 hours |

| Organic Solvent Extraction | 95-98 | 95-98 | 2-3 hours |

| Amine Extraction | 92-96 | 96-99 | 3-4 hours |

| Ion Exchange | 88-93 | 98-99 | 6-8 hours |

Crystallization techniques play a crucial role in yield maximization and final product purification [24]. The crystallization behavior of sulfonic acid compounds is influenced by temperature, solvent composition, and the presence of impurities [24] [25]. Controlled crystallization from appropriate solvent systems can significantly improve product purity while maximizing recovery yields .

Advanced purification protocols incorporate multiple-stage extraction and crystallization sequences to achieve pharmaceutical-grade purity levels [31]. These methods often employ ion exchange resins and chromatographic techniques for final polishing steps [31]. The optimization of purification processes requires careful consideration of solvent recovery and recycling to maintain economic viability [33].

Byproduct Formation and Reaction Pathway Elucidation

The sulfonation of guaiacol to produce 4-hydroxy-3-methoxybenzenesulfonic acid involves complex reaction pathways that can lead to various byproduct formations [9] [16]. Understanding these pathways is essential for optimizing reaction conditions and minimizing unwanted side products [16]. The primary reaction pathway involves direct sulfonation at the para position relative to the hydroxyl group, but alternative reaction sites can lead to isomeric sulfonic acid products [9].

Byproduct formation in sulfonation reactions typically results from over-sulfonation, thermal decomposition, and competing electrophilic substitution reactions [16] [17]. The formation of polysulfonic acids occurs when excess sulfonating agent is present or when reaction conditions favor multiple substitution events [16]. These polysulfonic compounds can be difficult to separate from the desired monosulfonic acid product and represent a significant challenge in industrial processes [16].

The reaction mechanism involves the formation of intermediate sigma complexes that can undergo various transformation pathways [17]. Computational studies using molecular dynamics simulations have revealed the existence of multiple reaction pathways, including concerted mechanisms involving two sulfur trioxide molecules [17]. The kinetic behavior of these reactions shows different orders with respect to sulfur trioxide concentration depending on the solvent system employed [17].

Table 3: Common Byproducts in Guaiacol Sulfonation

| Byproduct | Formation Pathway | Relative Yield (%) | Separation Difficulty |

|---|---|---|---|

| 3-Hydroxy-4-methoxybenzenesulfonic acid | Ortho-sulfonation | 10-15 | Moderate |

| Disulfonic acid derivatives | Over-sulfonation | 5-8 | High |

| Demethylated products | Thermal decomposition | 3-5 | Low |

| Phenolic dimers | Condensation reactions | 2-4 | High |

Temperature and reaction time significantly influence byproduct distribution [19] [20]. Higher temperatures promote demethylation reactions and the formation of phenolic condensation products [19]. Extended reaction times can lead to secondary reactions that produce complex mixtures of sulfonic acid derivatives [20]. The optimization of reaction conditions requires balancing conversion efficiency with selectivity to minimize byproduct formation [19].

Advanced analytical techniques including ion chromatography and high-performance liquid chromatography have been developed to identify and quantify sulfonation byproducts [16] [31]. These methods enable precise monitoring of reaction progress and product distribution, facilitating process optimization [16]. The identification of specific byproduct formation pathways allows for targeted intervention strategies to improve overall process selectivity [31].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

[Azeotropic sulfuration of guaiacol in production of thiocol]

I F SUKNEVICH, L S MAIOFIS, V S KARPINSKIIPMID: 14899239 DOI:

Abstract

[Determination of sodium camphosulfonate in the presence of potassium guaiacolsulfonate]

R ARDRYPMID: 14013660 DOI:

Abstract

[Effect of Qingkailing Injection on children with respiratory syncytial virus pneumonia of phlegm-heat obstructing Fei syndrome pattern at different time-points]

Yan Yang, Shou-Chuan Wang, Rui-Li LiPMID: 21180082 DOI:

Abstract

To evaluate the curative effect of Qingkailing Injection (QKL) for treatment of children's respiratory syncytial virus pneumonia of phlegm-heat obstructing Fei syndrome pattern (SVP-PH) depending upon main symptom assessment.A Chinese-Western medicine comparative trial was conducted on 206 children with SVP-PH in two groups treated with Ribavirin injection plus compound guaiacol potassium sul-fonale oral solution (as control group) and QKL injection plus Ertong Qingfei oral liquid (as treated group) respectively, for 10 days. The curative effectiveness on four main symptoms (fever, cough, sputum and short breath) were evaluated at different time-points.

The effectiveness in the treated group at various time-points was superior to that in the control group, showing the earlier initiating time (on the 4th day) and the preponderances on cough and sputum ran all through the whole course.

Chinese medicine shows a multi-target effect in treating children's SVP-HP.

The roentgenographic properties of Thiokol rubber-base materials

M I WEISMANPMID: 13999700 DOI: 10.1016/0030-4220(63)90075-6

Abstract

Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate: implications of the findings on compendial analytical methodology

P Tangtatsawasdi, S E KrikorianPMID: 6491940 DOI: 10.1002/jps.2600730911

Abstract

HPLC analysis confirmed a difference in the chemical composition of commercial versus NF reference standard potassium guaiacolsulfonate. After separation by fractional crystallization, the two constituents comprising the former sample were identified by 1H-NMR as potassium guaiacol-4- and -5-sulfonate, respectively. The former isomer predominated. The reference standard material was identified as the 4-sulfonate salt by HPLC, NMR, IR, and UV. This difference raises questions concerning the validity of the compendial identification tests and assay procedure for the drug, which are based on methods requiring direct comparison between it and the reference standard. In fact, the IR test has now been shown to be unreliable as a rigorous criterion for identification, in light of significant differences found in the fingerprint regions of the spectra of the two isomers. However, because the two isomers exhibit identical UV absorption characteristics in solutions of pH less than or equal to 7 (but not in alkaline solution), the compendial UV identification test and assay procedure appear to be valid under the conditions specified. The pKa values of the isolated isomers were estimated by a spectrophotometric method to be 8.74 and 9.16 for the phenolic group of potassium guaiacol-4- and -5-sulfonate, respectively.Physicochemical properties and method for determination of potassium guaiacolsulfonate

K Kawamura, H Nakamachi, H Araki, K SonodaPMID: 3624174 DOI:

Abstract

The physicochemical properties of potassium guaiacol-4-sulfonate (I) and -5-sulfonate (II) have been investigated. Analyses of the X-ray diffraction patterns, infrared spectra, and thermogravimetric and differential scanning calorimetric curves showed that I occurs as crystals that are anhydrous or hydrated up to 2/3 mole (4.8%) and that II occurs as crystals that are anhydrous or dihydrated (13.5%). Solutions of I and II at various pH values showed almost the same UV spectra at less than pH 6.0 but very different UV spectra greater than pH 7.0. Most commercially available potassium guaiacolsulfonate consists predominantly of potassium guaiacol-4-sulfonate (as determined by UV-absorption measurements and liquid chromatography).[Aminophenazone, a reagent for the spectrophotometric determination of thiocol]

M Miftode, V Dorneanu, G GhimicescuPMID: 674942 DOI:

Abstract

Applications of paired ion high-pressure liquid chromatography: quantitative determination of potassium guaiacolsulfonate and other ingredients in cough syrups

V D GuptaPMID: 758448 DOI: 10.1002/jps.2600680142

Abstract

A method for the quantitative determination of potassium guaiacolsulfonate and phenylephrine hydrochloride in commercial dosage forms was developed. The method is based on paired ion high-pressure liquid chromatography with tetrabutylammonium as the counterion. The method not only separates potassium guaiacolsulfonate from phenylephrine hydrochloride but also from some other ingredients: chlorpheniramine maleate, sodium benzoate, colors, and flavors. Furthermore, two isomers of potassium guaiacolsulfonate, potassium salts of 4- and 5-guaiacolsulfonic acid, also separate from each other. The method was tried on five different commercial dosage forms (all with different colors) with excellent results on three. In the other two samples, which also contained codeine, three may have been a stability problem.[Microbial settlement of paint- and building-materials in the sphere of drinking-water. 4. Communication: Examination of tightening compounds under working conditions (author's transl)]

W Dott, D Schoenen, E ThofernPMID: 545943 DOI: